molecular formula C₁₆H₁₇N₃O₃S B1145636 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid CAS No. 182004-64-4

2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid

Cat. No.: B1145636
CAS No.: 182004-64-4
M. Wt: 331.39
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Description

2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a methoxy group, and a carbamimidothioic acid ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid typically involves multiple steps, starting with the preparation of the nitrophenyl and methoxyphenyl intermediates. These intermediates are then subjected to esterification and carbamimidothioic acid formation reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, catalysts like sulfuric acid, and temperature control to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial for achieving high purity and yield. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl compounds. These products can further undergo additional transformations to yield a wide range of chemical entities.

Scientific Research Applications

2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamimidothioic acid ester can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[(4-Nitrophenyl)methoxy]phenyl]ethyl Ester Carbamimidothioic Acid Methanesulfonate: A closely related compound with similar chemical properties but different solubility and stability characteristics.

    4-Nitrophenyl Methoxyphenyl Derivatives: Compounds with variations in the ester or carbamimidothioic acid groups, leading to differences in reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

182004-64-4

Molecular Formula

C₁₆H₁₇N₃O₃S

Molecular Weight

331.39

Origin of Product

United States

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